N-Carbethoxy-L-threonine chemical properties and structure
N-Carbethoxy-L-threonine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of N-Carbethoxy-L-threonine. It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who are working with or interested in this N-protected amino acid derivative.
Chemical Properties and Structure
N-Carbethoxy-L-threonine, also known as N-(Ethoxycarbonyl)-L-threonine, is a derivative of the essential amino acid L-threonine where the amino group is protected by an ethoxycarbonyl group. This protection strategy is common in peptide synthesis to prevent unwanted side reactions involving the amine functionality.
Structure:
The structure of N-Carbethoxy-L-threonine features a chiral center at the alpha-carbon, inherited from the parent L-threonine molecule, as well as a second chiral center at the beta-carbon. The presence of the carbethoxy group introduces an ester functionality.
Caption: Chemical structure of N-Carbethoxy-L-threonine.
Table 1: General and Physicochemical Properties
| Property | Value |
| Molecular Formula | C7H13NO5 |
| Molecular Weight | 191.18 g/mol |
| CAS Registry Number | 28982-42-5 |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
Table 2: Spectroscopic Data (Predicted)
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methyl group of threonine (doublet), methine protons (multiplets), and exchangeable protons (NH and OH). |
| ¹³C NMR | Carbonyl carbons of the carboxylic acid and the carbamate, carbons of the ethyl group, and the carbons of the threonine backbone.[1] |
| IR Spectroscopy | Characteristic absorption bands for O-H, N-H, C-H, C=O (acid and carbamate), and C-O stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.[2] |
Experimental Protocols
Synthesis of N-Carbethoxy-L-threonine
A general method for the N-protection of an amino acid with an ethoxycarbonyl group involves the reaction of the amino acid with ethyl chloroformate under basic conditions.
Methodology:
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Dissolution: Dissolve L-threonine in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, at a low temperature (typically 0-5 °C) to form the corresponding carboxylate salt and to deprotonate the amino group, making it nucleophilic.
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Acylation: Add ethyl chloroformate dropwise to the stirred solution while maintaining the low temperature and basic pH. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the ethyl chloroformate, displacing the chloride ion.
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Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as thin-layer chromatography (TLC), to ensure the complete consumption of the starting L-threonine.
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Workup: Once the reaction is complete, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate group and any unreacted base.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. The inorganic salts will remain in the aqueous layer.
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Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of N-Carbethoxy-L-threonine.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the analysis of amino acids and their derivatives.
Methodology for HPLC Analysis:
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Sample Preparation: Prepare a standard solution of N-Carbethoxy-L-threonine of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare the sample to be analyzed by dissolving it in the same solvent.
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Chromatographic System:
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Column: A reversed-phase column (e.g., C18) is typically used.
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Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous buffer (e.g., phosphate buffer or formic acid in water) and gradually increasing the percentage of an organic modifier (e.g., acetonitrile or methanol).
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Detector: A UV detector is commonly used, with the detection wavelength set to a value where the carbethoxy group or the peptide bond absorbs, typically around 210-220 nm.
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Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the standard. The concentration of the analyte in the sample can be determined by comparing the peak area with that of the standard.
Biological Activity and Signaling Pathways
While N-Carbethoxy-L-threonine is primarily used as a protected amino acid in chemical synthesis, the biological roles of its parent molecule, L-threonine, are extensive and well-documented. L-threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet.
Key Biological Roles of L-Threonine:
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Protein Synthesis: As a fundamental building block of proteins, L-threonine is crucial for the synthesis of numerous proteins with diverse functions in the body.
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Metabolism: L-threonine can be metabolized through several pathways, contributing to the production of other amino acids like glycine and serine, and can also enter the central carbon metabolism.
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Signaling Pathways: Recent research has indicated that L-threonine can influence cellular signaling pathways. For instance, L-threonine has been shown to regulate the G1/S phase transition of mouse embryonic stem cells through the PI3K/Akt, MAPKs, and mTORC signaling pathways.[3] It has also been demonstrated to induce the expression of heat shock proteins and reduce apoptosis in intestinal epithelial cells under heat stress.[4]
Caption: Simplified diagram of L-Threonine's influence on cellular signaling.
It is important to note that the carbethoxy group in N-Carbethoxy-L-threonine would need to be removed (deprotected) for the threonine moiety to become biologically active in these pathways.
Conclusion
N-Carbethoxy-L-threonine is a valuable derivative of L-threonine, primarily utilized in the field of peptide synthesis. Its chemical properties are dictated by the presence of the carboxylic acid, the secondary alcohol, and the N-ethoxycarbonyl protecting group. Understanding its synthesis and analytical methods is crucial for its effective application in research and development. While the N-protected form is not biologically active in the same manner as free L-threonine, the profound biological roles of the parent amino acid underscore the importance of threonine and its derivatives in the broader context of biological and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-THREONINE INDUCES HEAT SHOCK PROTEIN EXPRESSION AND DECREASES APOPTOSIS IN HEAT STRESSED INTESTINAL EPITHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
